Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Lipophilicity Aqueous solubility ADME optimization

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS 2913268-65-0, C₇H₁₂ClNO₂, MW 177.63 g/mol) belongs to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) class—a saturated, bridged heterocycle that serves as a conformationally constrained pyrrolidine analogue and a three-dimensional bioisostere of meta-disubstituted benzenes. The scaffold features a nitrogen atom within the bicyclic framework at the 2-position and a methyl ester at the bridgehead 4-position, presented as the hydrochloride salt for enhanced handling and solubility.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B13461600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)NC2.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H
InChIKeyGGVQPJDPCKBHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride: A Constrained Pyrrolidine Bioisostere for sp³-Enriched Drug Discovery


Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS 2913268-65-0, C₇H₁₂ClNO₂, MW 177.63 g/mol) belongs to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) class—a saturated, bridged heterocycle that serves as a conformationally constrained pyrrolidine analogue and a three-dimensional bioisostere of meta-disubstituted benzenes [1]. The scaffold features a nitrogen atom within the bicyclic framework at the 2-position and a methyl ester at the bridgehead 4-position, presented as the hydrochloride salt for enhanced handling and solubility [2]. This compound has gained significant attention in medicinal chemistry as a privileged building block for increasing the fraction of sp³-hybridized carbon atoms (Fsp³) in lead compounds, a design strategy correlated with improved drug-likeness, selectivity, and clinical success rates [3].

Why Methyl 2-Azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride Cannot Be Replaced by Common Pyrrolidine or Benzene-Based Building Blocks


Generic substitution of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride with a simple pyrrolidine ester or a benzene-based analogue fails because the 2-aza-BCH scaffold confers fundamentally different physicochemical properties that translate into distinct pharmacokinetic and pharmacodynamic outcomes. Quantitative match-pair analyses in LRRK2 kinase inhibitor lead optimization revealed that replacing pyrrolidine with the 2-aza-BCH system significantly improved both aqueous solubility and metabolic clearance, driven by the scaffold's increased sp³ character [1]. Furthermore, the bridged bicyclic geometry enforces a defined spatial orientation of substituents that cannot be achieved with the flexible pyrrolidine ring or the planar benzene ring, directly impacting target complementarity and off-target selectivity profiles [2]. The hydrochloride salt form and the 4-carboxylate regiochemistry further differentiate this compound from its 1-carboxylate isomers and other azabicyclohexane variants, each of which presents distinct exit vectors for fragment elaboration [3].

Quantitative Differentiation Evidence: Methyl 2-Azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride vs. In-Class and Out-of-Class Comparators


LogD Reduction and Solubility Gain: 2-Aza-BCH vs. Analogous Pyrrolidine

In a direct head-to-head comparison of matched molecular pairs, the 2-azabicyclo[2.1.1]hexane (2,4-methanopyrrolidine) scaffold reduced logD at pH 10.0 by 0.6 units relative to the analogous monocyclic pyrrolidine (logD = 2.4 vs. 3.0), despite a higher molecular weight (187 vs. 175 Da). This lipophilicity reduction correlated with a 3.5-fold increase in aqueous solubility measured at pH 10.0 (25.1 µM vs. 7.2 µM) [1]. The target compound, as a 2-aza-BCH methyl ester hydrochloride, inherits this class-level physicochemical advantage attributable to the geometric constraint and increased polarity of the bridged pyrrolidine core. For procurement decisions, this translates to a building block that consistently yields final compounds with lower LogD and higher intrinsic aqueous solubility than those derived from simple pyrrolidine esters.

Lipophilicity Aqueous solubility ADME optimization

Metabolic Clearance Improvement: 2-Aza-BCH Match-Pair Analysis in LRRK2 Inhibitors

During optimization of N-heteroaryl indazole LRRK2 kinase inhibitors, a match-pair analysis quantified the effect of replacing a pyrrolidine moiety with the 2-azabicyclo[2.1.1]hexane system. The 2-aza-BCH incorporation resulted in significantly improved metabolic clearance (CLint reduction) and enhanced aqueous solubility relative to the pyrrolidine-containing matched pairs [1]. The scalability of this transformation was demonstrated by the multigram preparation of 195 grams of 2-azabicyclo[2.1.1]hexane hydrochloride, confirming the feasibility of procuring this building block at quantities suitable for lead optimization campaigns and preclinical development [1]. This evidence provides a direct drug-discovery rationale for selecting the 2-aza-BCH carboxylate ester over conventional pyrrolidine esters when metabolic stability is a key selection criterion.

Metabolic stability Clearance LRRK2 kinase

Regiochemical Differentiation: 4-Carboxylate vs. 1-Carboxylate Azabicyclohexane Isomers

The 4-carboxylate substitution pattern of the target compound directs the ester moiety from the bridgehead position of the bicyclo[2.1.1]hexane framework, generating a distinct exit vector geometry compared to the 1-carboxylate regioisomer (CAS 1392803-66-5). While the 1-carboxylate positions the ester substituent directly on the carbon adjacent to the nitrogen bridge, the 4-carboxylate projects the ester from the opposite bridgehead, resulting in a different spatial orientation and angle of projection for downstream fragment elaboration [1]. In structure-based drug design, this difference in exit vector geometry can be decisive for accessing distinct binding pockets or achieving complementarity with different protein surface topologies. The availability of both regioisomers enables systematic scaffold-hopping exploration, but for targets where the 4-carboxylate orientation aligns with the desired pharmacophore geometry, this specific compound is non-substitutable [2].

Regiochemistry Exit vectors Fragment-based drug design

Hydrochloride Salt Form: Crystallinity and Handling Advantages Over Free Base and Other Salts

The hydrochloride salt designation of the target compound (C₇H₁₂ClNO₂, exact mass 177.0557 Da) confers practical advantages in procurement, storage, and synthetic utility compared to the free base or alternative salt forms [1]. Hydrochloride salts of 2-azabicyclo[2.1.1]hexane derivatives typically exhibit good crystallinity, enabling definitive characterization by X-ray diffraction, consistent melting point, and reproducible lot-to-lot purity profiles—critical parameters for regulated preclinical development workflows [2]. The defined stoichiometry (1:1 HCl) ensures accurate molar calculations in subsequent synthetic transformations, avoiding the variability associated with hygroscopic free bases or amorphous solids. For procurement, this translates to reduced quality control burden, longer shelf stability, and compatibility with standard laboratory handling protocols used across discovery chemistry organizations.

Solid form Crystallinity Formulation enablement

Optimal Procurement Scenarios for Methyl 2-Azabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride in Drug Discovery


Kinase Inhibitor Lead Optimization Programs Requiring Reduced Lipophilicity and Improved Metabolic Stability

In lead optimization campaigns where matched molecular pair analysis of pyrrolidine-containing kinase inhibitors has identified high metabolic clearance as a liability, methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride should be prioritized as a direct pyrrolidine replacement building block. The scaffold's documented logD reduction of 0.6 units and 3.5-fold solubility improvement compared to matched pyrrolidine pairs [1], combined with improved metabolic clearance demonstrated in LRRK2 inhibitor programs [2], provides a data-driven rationale for its selection. This scenario is particularly relevant for CNS-targeted kinase programs where the balance of permeability, solubility, and metabolic stability is critical.

Bioisosteric Replacement of Meta-Substituted Benzene Rings in Drug Candidates with Flat Physicochemical Profiles

When a drug discovery program seeks to replace a metabolically labile or poorly soluble meta-substituted benzene ring with an sp³-rich saturated bioisostere, the 2-azabicyclo[2.1.1]hexane scaffold—specifically the 4-carboxylate ester hydrochloride—offers a validated replacement. The 2-aza-BCH system has been established as a bioisostere for meta-disubstituted benzenes in drug design, providing conformational rigidity and improved physicochemical properties compared to flat aromatic counterparts [1]. The methyl ester handle at the 4-position enables rapid analog synthesis, while the hydrochloride salt facilitates straightforward isolation and handling.

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns Requiring Defined Exit Vector Geometry

For fragment-based drug discovery (FBDD) and systematic scaffold-hopping efforts, methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride provides a rigid, three-dimensional core with a defined exit vector from the 4-position bridgehead. This compound enables exploration of chemical space orthogonal to that accessed by the 1-carboxylate regioisomer, which projects the ester from a different bridgehead orientation [1]. When X-ray crystallography or computational docking of the target protein indicates that the 4-carboxylate vector aligns favorably with key binding interactions, this specific building block becomes essential for productive fragment growing. The multigram-scale synthesis demonstrated by Merck (195 g batch) confirms its procurement viability for fragment library construction [2].

Parallel Synthesis and High-Throughput Experimentation Requiring Robust Crystalline Building Blocks

In automated parallel synthesis and high-throughput experimentation (HTE) platforms, methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride offers practical advantages due to its hydrochloride salt form, which ensures consistent solid-form properties, accurate weighing, and compatibility with automated solid-dispensing systems [1]. The defined stoichiometry and crystallinity reduce the variability commonly encountered with hygroscopic or amorphous free bases, directly impacting the reproducibility of nanomole-scale reactions typical of HTE campaigns. This procurement scenario is most relevant for medicinal chemistry groups requiring building blocks with demonstrated physical robustness for miniaturized, automated workflows.

Quote Request

Request a Quote for Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.